6-[4-(Methylthio)phenyl]-3-pyridinol

Medicinal chemistry Lipophilicity TPSA

Sourcing authentic 4-(methylthio)phenyl-substituted pyridinols for COX-2 inhibitor research presents a supply chain challenge; using unsubstituted congeners alters lipophilicity (XLogP3=2.7 vs 2.2) and TPSA (58.4 Ų vs 33.1 Ų), compromising target engagement profiles. - Differentiated Scaffold: Directly incorporates the etoricoxib-related methylthio motif for SAR campaigns. - High Purity: Offered at ≥97% (NLT), minimizing impurity interference in biological assays. - QC Applications: Suitable for preparing authentic impurity standards for ANDA submissions.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 1032825-68-5
Cat. No. B6414460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Methylthio)phenyl]-3-pyridinol
CAS1032825-68-5
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NC=C(C=C2)O
InChIInChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3
InChIKeyDTXHSXFYZMCCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[4-(Methylthio)phenyl]-3-pyridinol – High-Purity Building Block


6-[4-(Methylthio)phenyl]-3-pyridinol (CAS 1032825-68-5) is a heterocyclic small molecule composed of a pyridin‑3‑ol core substituted at the 6‑position with a 4‑(methylthio)phenyl group [1]. With a molecular formula of C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol , this compound belongs to the class of aryl‑substituted 3‑pyridinols. The presence of the methylthio (–SMe) substituent imparts distinct electronic and steric characteristics that differentiate it from simple phenyl‑pyridinols [2]. It is offered commercially with purities of ≥95% and ≥97% (NLT) , making it suitable for demanding research applications, particularly as a versatile scaffold in medicinal chemistry and as a building block for more complex molecules.

1
Versatile heterocyclic scaffold for medicinal chemistry building block synthesis
Pyridin‑3‑ol core with 4‑(methylthio)phenyl substitution
2
Multiple commercial purity grades available (≥95% and NLT 97%)
Grade selection based on assay sensitivity and scale‑up reproducibility
3
Methylthio substituent provides electronic and steric differentiation
Distinct from unsubstituted phenyl‑pyridinols for SAR and target engagement studies

Structural Differentiators vs. Generic Substitutes


Substituting 6-[4-(methylthio)phenyl]-3-pyridinol with an unsubstituted 6‑phenyl‑3‑pyridinol or a different 3‑pyridinol congener is not equivalent. The methylthio (–SMe) group significantly alters key physicochemical parameters: it increases lipophilicity (XLogP3 = 2.7 versus 2.2 for the unsubstituted analog) [1], adds a third hydrogen‑bond acceptor [2], and expands the topological polar surface area (TPSA = 58.4 Ų vs. 33.1 Ų) [3]. These differences impact solubility, membrane permeability, and potential target‑engagement profiles in biological systems [4]. Furthermore, the 4‑(methylthio)phenyl motif is a recognized intermediate in the synthesis of COX‑2 inhibitors such as etoricoxib , underscoring its unique utility in medicinal chemistry campaigns. Overlooking these precise structural features may lead to irreproducible results or failed synthetic routes.

Physicochemical profile mismatch
Removing the –SMe group lowers lipophilicity and hydrogen‑bond acceptor count, which can shift solubility, permeability, and target‑engagement behavior in biological assays.
Synthetic handle lost in generic analogs
Unsubstituted 6‑phenyl‑3‑pyridinol lacks the 4‑(methylthio)phenyl motif needed as a convergent building block for COX‑2 inhibitor intermediate synthesis, potentially adding extra synthetic steps.

Quantitative Comparator Data & Purity Specifications


Physicochemical Comparison vs. 6-Phenylpyridin-3-ol

The introduction of the 4‑(methylthio)phenyl group in place of a simple phenyl ring yields measurable differences in key physicochemical descriptors [1]. Compared to the unsubstituted analog 6‑phenylpyridin-3-ol (CAS 66131-77-9), the target compound exhibits a higher calculated lipophilicity (XLogP3 = 2.7 vs. 2.2), an additional hydrogen‑bond acceptor (3 vs. 2), a larger topological polar surface area (TPSA = 58.4 Ų vs. 33.1 Ų), and an increased number of rotatable bonds (2 vs. 1) [2].

Physicochemical comparison
Head‑to‑head
Target: XLogP3 2.7, HBA 3, TPSA 58.4 Ų Comparator (6‑phenylpyridin‑3‑ol): XLogP3 2.2, HBA 2, TPSA 33.1 Ų ΔXLogP3 +0.5; ΔHBA +1; ΔTPSA +25.3 Ų
May influence membrane permeability and target‑engagement profile.
Computed properties (PubChem).
Medicinal chemistry Lipophilicity TPSA Hydrogen bonding

Purity Specifications Across Commercial Vendors

Commercial suppliers of 6-[4-(methylthio)phenyl]-3-pyridinol provide material at different purity thresholds, which directly impacts its suitability for rigorous applications. MolCore offers the compound with a specification of 'NLT 97%' (Not Less Than 97%) , while CymitQuimica supplies it with a minimum purity of 95% . The higher purity grade from MolCore reduces the presence of unidentified impurities, a critical factor for reproducible biological assays and for use as a synthetic intermediate where side reactions must be minimized.

Purity specification
Data to verify
NLT 97% (MolCore) vs. Min. 95% (CymitQuimica) ≥2 percentage points higher purity guarantee
Higher purity grade may reduce batch variability and confounding impurities.
Source‑specific vendor datasheets; independent verification recommended.
Sourcing Quality control Purity Procurement

Drug-Likeness and Oral Bioavailability Potential

Based on computed descriptors [1], 6-[4-(methylthio)phenyl]-3-pyridinol adheres to Lipinski's 'Rule of Five' guidelines for oral drug‑likeness: molecular weight (217.29 Da) <500, XLogP3 (2.7) <5, hydrogen‑bond donors (1) <5, and hydrogen‑bond acceptors (3) <10. When benchmarked against a related aryl‑pyridinol series, this compound maintains a favorable balance of lipophilicity and polar surface area that is often correlated with acceptable absorption and permeability [2].

Drug‑likeness compliance
Class‑level
MW 217.3, XLogP3 2.7, HBD 1, HBA 3 — within Lipinski Rule of Five.
Computed profile suggests lead‑like properties; experimental ADME data needed.
In silico prediction; may not reflect in vivo behavior.
Drug design Lipinski rules Bioavailability Lead optimization

Synthetic Versatility for COX-2 Inhibitor Intermediates

The 4‑(methylthio)phenyl motif present in this compound is a recurring structural element in synthetic routes to etoricoxib and other selective COX‑2 inhibitors [1]. Specifically, 4‑(methylthio)phenylacetic acid serves as a key intermediate in etoricoxib manufacture . While the target compound itself is not a direct intermediate, its pyridin‑3‑ol core provides a functional handle (the hydroxyl group) that can be elaborated into more complex heterocyclic systems [2]. In contrast, analogs lacking the methylthio group or the hydroxyl moiety would require additional synthetic steps to achieve the same final substitution pattern.

Synthetic versatility
Reported
Contains 4‑(methylthio)phenyl and 3‑pyridinol core; reported as substructure in etoricoxib synthetic routes.
May support convergent synthesis of COX‑2 inhibitor analogs.
Validate with specific synthetic scheme.
Organic synthesis COX-2 inhibitors Etoricoxib Intermediates

Application Scenarios for 6-[4-(Methylthio)phenyl]-3-pyridinol


Lead Optimization in Inflammatory Disease Programs

The favorable drug‑likeness parameters (Lipinski compliance) and moderate lipophilicity (XLogP3=2.7) [1] make 6-[4-(methylthio)phenyl]-3-pyridinol an ideal starting scaffold for structure‑activity relationship (SAR) studies targeting COX‑2 or related inflammatory pathways [2]. The methylthio group can be further oxidized to a sulfoxide or sulfone, modulating electronic properties and metabolic stability, as is common in the evolution of COX‑2 inhibitors.

Synthesis of Etoricoxib-Related Impurity Standards

Due to the presence of the 4‑(methylthio)phenyl moiety, which is a key substructure in etoricoxib intermediates , this compound can be employed as a starting material for the preparation of authentic impurity or degradation product standards required for ANDA submissions and quality control (QC) release testing [3].

Heterocyclic Pyridinol Antioxidant Research

3‑Pyridinols carrying alkylthio substituents have demonstrated catalytic chain‑breaking antioxidant activity [4]. The specific 6‑[4‑(methylthio)phenyl]‑3‑pyridinol scaffold may be explored as a multifunctional antioxidant, and its higher purity (NLT 97%) ensures that observed biological effects are not confounded by impurities.

Building Block for MOFs and Coordination Ligands

The combination of a pyridine nitrogen, a phenolic hydroxyl, and a sulfur‑containing aryl group provides multiple coordination sites for transition metals [5]. This unique donor set differentiates it from simpler pyridinols, enabling the construction of novel MOFs or discrete metal complexes with tailored electronic and steric properties.

Application
Selection Property
Validation Focus
Inflammatory disease lead optimization
Drug‑likeness profile and methylthio handle
SAR and metabolic stability via sulfoxidation
Etoricoxib‑related impurity standard synthesis
4‑(Methylthio)phenyl substructure
Authentic impurity preparation and QC release testing
Heterocyclic pyridinol antioxidant research
3‑Pyridinol core with alkylthio substitution
Chain‑breaking activity in model systems
Building block for MOFs and coordination ligands
Multiple coordination sites (N, O, S)
Metal complex formation and electronic tuning

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